molecular formula C11H6ClF4NO B2858983 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole CAS No. 1283294-73-4

4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole

Cat. No.: B2858983
CAS No.: 1283294-73-4
M. Wt: 279.62
InChI Key: NSPUKWCUHUDQPL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole is a complex organic compound characterized by its chloromethyl group and fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent introduction of the chloromethyl group. One common method is the reaction of 4-fluoro-3-(trifluoromethyl)aniline with chloroacetyl chloride followed by cyclization with oxalyl chloride.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: The fluorinated phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

  • Oxidation: 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole carboxylic acid.

  • Reduction: this compound amine.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study the effects of fluorinated phenyl groups on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design.

Industry: In the chemical industry, 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 4-(Chloromethyl)benzoic acid

  • 4-(Chloromethyl)benzoyl chloride

  • 4-(Chloromethyl)styrene

Uniqueness: 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole is unique due to its combination of chloromethyl and fluorinated phenyl groups, which confer distinct chemical properties compared to similar compounds

Properties

IUPAC Name

4-(chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF4NO/c12-4-7-5-18-10(17-7)6-1-2-9(13)8(3-6)11(14,15)16/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPUKWCUHUDQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CO2)CCl)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283294-73-4
Record name 4-(chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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